Cas no 2190792-48-2 (5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile)

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a specialized sulfonamide derivative featuring a piperidine core substituted with a 3-methoxypropoxy group and a pyridine-2-carbonitrile moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug discovery. The sulfonyl linkage enhances stability and may influence binding interactions with biological targets, while the nitrile group offers opportunities for further functionalization. Its structural complexity allows for exploration in kinase inhibition or other therapeutic applications. The compound is typically handled under controlled conditions due to its reactive functional groups, requiring proper storage and handling protocols.
5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile structure
2190792-48-2 structure
Product Name:5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile
CAS No:2190792-48-2
MF:C15H21N3O4S
MW:339.409942388535
CID:6190049
PubChem ID:132970004
Update Time:2025-06-30

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Z1271217706
    • 5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile
    • 5-{[4-(3-methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile
    • 2190792-48-2
    • CHEMBL5005712
    • EN300-6538876
    • AKOS037436206
    • 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile
    • Inchi: 1S/C15H21N3O4S/c1-21-9-2-10-22-14-5-7-18(8-6-14)23(19,20)15-4-3-13(11-16)17-12-15/h3-4,12,14H,2,5-10H2,1H3
    • InChI Key: ZVEDDUDSKGVDCZ-UHFFFAOYSA-N
    • SMILES: S(C1C=NC(C#N)=CC=1)(N1CCC(CC1)OCCCOC)(=O)=O

Computed Properties

  • Exact Mass: 339.12527733g/mol
  • Monoisotopic Mass: 339.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 101Ų

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile Pricemore >>

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Additional information on 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile (CAS No. 2190792-48-2): An Overview

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile (CAS No. 2190792-48-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its sulfonyl and cyano functional groups, which contribute to its biological activity and pharmacological profile.

The chemical structure of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is composed of a pyridine ring substituted with a cyano group at the 2-position and a sulfonyl group at the 5-position. The sulfonyl group is further substituted with a piperidine ring, which is itself functionalized with a methoxypropoxy moiety. This intricate structure provides a foundation for exploring its interactions with various biological targets and its potential as a therapeutic agent.

Recent studies have highlighted the importance of piperidine derivatives in the development of new drugs, particularly in the treatment of neurological disorders, cardiovascular diseases, and cancer. The presence of the sulfonyl group in 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile has been shown to enhance its solubility and bioavailability, making it an attractive candidate for drug development.

In terms of pharmacological activity, 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile has demonstrated promising results in preclinical studies. Research has shown that this compound exhibits potent anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated tissue damage.

Beyond its anti-inflammatory effects, 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile has also shown potential as an antiproliferative agent. Studies have indicated that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This dual functionality makes it a valuable candidate for further investigation in both inflammatory and oncological settings.

The mechanism of action of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is not yet fully understood, but preliminary research suggests that it may act through multiple pathways. One proposed mechanism involves the modulation of protein kinase C (PKC) activity, which plays a crucial role in cellular signaling and regulation. By inhibiting PKC, this compound may reduce the activation of downstream signaling cascades that contribute to inflammation and cell proliferation.

In addition to its biological activities, the physical properties of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile are also noteworthy. It is a white crystalline solid with a high melting point, making it stable under various conditions. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its use in both laboratory research and pharmaceutical formulations.

The synthesis of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves several steps, including the preparation of the piperidine derivative and its subsequent coupling with the pyridine scaffold. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is essential for its potential commercialization as a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile. Early results from phase I trials have shown that it is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

In conclusion, 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile (CAS No. 2190792-48-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable physical properties, makes it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable asset in the quest for innovative treatments for various diseases.

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